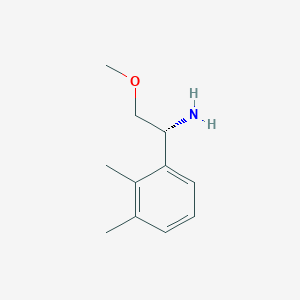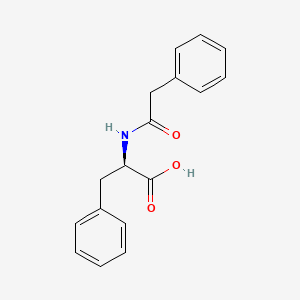
n-(Phenylacetyl)-d-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylacetyl)-D-phenylalanine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylacetyl group attached to the nitrogen atom of D-phenylalanine, an amino acid. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)-D-phenylalanine typically involves the acylation of D-phenylalanine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of an aqueous base such as sodium hydroxide to facilitate the acylation process. The general reaction scheme is as follows:
- Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.
- Add phenylacetyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours to ensure complete acylation.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the product using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Phenylacetyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylamine derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Phenylacetyl)-D-phenylalanine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. It can serve as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications. It is investigated for its neuroprotective properties and its ability to modulate neurotransmitter systems. Research is ongoing to explore its use in treating neurodegenerative diseases and cognitive disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-(Phenylacetyl)-D-phenylalanine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes and receptors involved in neurotransmission. The phenylacetyl group may enhance the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to neuroprotection and cognitive enhancement.
Comparación Con Compuestos Similares
N-(Phenylacetyl)-L-prolylglycine ethyl ester: Known for its nootropic properties and neuroprotective effects.
Phenylacetylglutamine: A metabolite involved in the detoxification of ammonia in the body.
Phenylacetyl-CoA: An intermediate in the metabolism of phenylalanine.
Uniqueness: N-(Phenylacetyl)-D-phenylalanine is unique due to its specific combination of a phenylacetyl group and D-phenylalanine This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propiedades
Número CAS |
54076-39-0 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(2R)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |
Clave InChI |
LIIPHJDKZNTNII-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


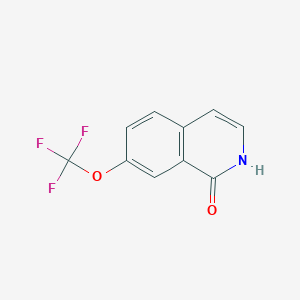
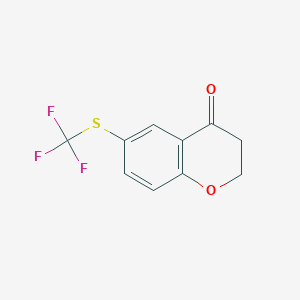
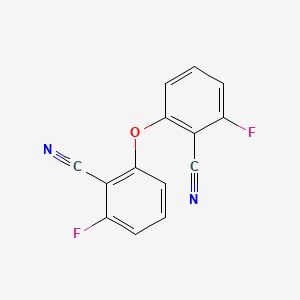
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
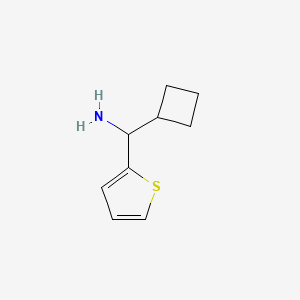


![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
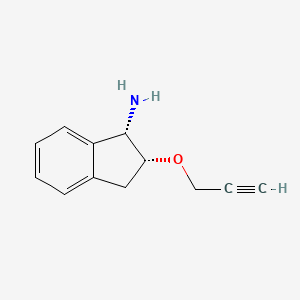
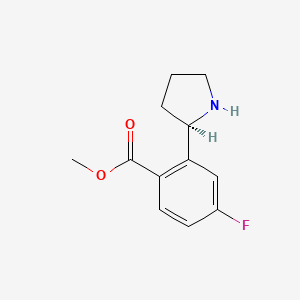
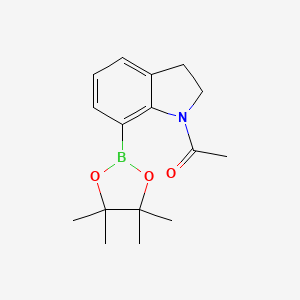

![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
